molecular formula C13H13ClN4O2 B6047575 N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride

N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride

Cat. No. B6047575
M. Wt: 292.72 g/mol
InChI Key: JVRKCCDWLQIUBL-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride, also known as NPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPC is a white crystalline powder that is used as a reagent in various laboratory experiments. Its unique chemical properties make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride is not fully understood. However, it is believed that N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride has anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride is its versatility. It can be used in a wide range of laboratory experiments, from drug development to the synthesis of new compounds. N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride is also relatively inexpensive and easy to synthesize. However, there are some limitations to the use of N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride in laboratory experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride. One area of interest is the development of new drugs based on N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride. Researchers are exploring the potential of N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride analogs as anticancer agents and are investigating the mechanisms by which N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride works. Another area of interest is the development of new synthetic routes for N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride and its analogs. Researchers are exploring new methods for the synthesis of N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride that may be more efficient and cost-effective. Finally, there is interest in exploring the potential of N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride in other areas of research, such as materials science and catalysis.

Synthesis Methods

N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride can be synthesized through a simple reaction between 4-nitrobenzaldehyde and benzoyl hydrazine in the presence of hydrochloric acid. The resulting product is then purified using recrystallization techniques. The synthesis of N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride is relatively straightforward and can be carried out in most chemistry laboratories with basic equipment.

Scientific Research Applications

N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride has been used in a wide range of scientific research applications. One of the most significant uses of N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride is in the development of new drugs. N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride has been shown to have potential as a lead compound for the development of drugs that target cancer cells. N'-(4-nitrophenyl)benzenecarbohydrazonamide hydrochloride has also been used as a reagent in the synthesis of other compounds, such as amino acid derivatives and heterocyclic compounds.

properties

IUPAC Name

N'-(4-nitroanilino)benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2.ClH/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19;/h1-9,15H,(H2,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRKCCDWLQIUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-nitroanilino)benzenecarboximidamide;hydrochloride

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